molecular formula C27H32N6O4 B2743591 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296346-42-3

4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2743591
CAS No.: 1296346-42-3
M. Wt: 504.591
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex synthetic organic compound featuring a fused triazoloquinazoline core structure, a motif of significant interest in medicinal chemistry. This specific molecule is designed as a potential kinase inhibitor, with its structure incorporating key pharmacophores known to interact with enzyme active sites. The compound's core triazoloquinazoline scaffold is associated with a range of biological activities, and structural analogs have been investigated for their potential in cancer research and the treatment of inflammatory diseases . Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific protein kinases, such as JAK kinases or PI3K isoforms, by competitively binding to the ATP-binding pocket, thereby disrupting key intracellular signaling pathways that drive cell proliferation and survival. Researchers can utilize this compound as a critical chemical tool for probing kinase function in biochemical assays and cellular models, investigating pathway dynamics, and validating novel therapeutic targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-17(2)14-28-23(35)19-11-12-20-21(13-19)33-25(31(24(20)36)15-18-9-7-6-8-10-18)30-32(26(33)37)16-22(34)29-27(3,4)5/h6-13,17H,14-16H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNZVBOCSWGAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 17062-56-5) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H22O7C_{30}H_{22}O_{7} with a molecular weight of approximately 494.49 g/mol. The structure features a triazoloquinazoline core, which is known for its diverse pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC30H22O7C_{30}H_{22}O_{7}
Molecular Weight494.49 g/mol
CAS Number17062-56-5
LogP4.36

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, they may act as antagonists to the MDM2-p53 interaction, promoting apoptosis in cancer cells.

Case Studies

  • Study on Related Compounds : A study published in PubMed explored the biological activity of similar triazoloquinazoline derivatives and reported IC50 values indicating potent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • In Vivo Studies : In vivo studies on related compounds have shown significant tumor reduction in xenograft models, suggesting that this class of compounds could be effective in clinical settings .

Pharmacokinetics and Toxicology

Initial assessments suggest that compounds like this compound may exhibit favorable pharmacokinetic profiles; however, detailed studies are necessary to determine their absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Core Structure Variations

The triazoloquinazoline core distinguishes the target compound from other heterocyclic systems. Below is a comparison of core structures and substituents:

Compound Class Core Structure Key Substituents Functional Implications
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline Benzyl (position 4), N-isobutyl carboxamide (position 8), tert-butylamino-oxoethyl (position 2) Rigid scaffold with balanced hydrophilicity/lipophilicity. Tert-butyl enhances metabolic stability.
Compound [1,2,4]Triazolo[4,3-a]quinazoline Benzyl (position 4), N-isobutyl carboxamide (position 8), 4-vinylbenzyl (position 2) Increased lipophilicity due to vinylbenzyl; potential reactivity via vinyl group .
Compounds Benzo[e][1,4]diazepine tert-Butyl carboxamide, nitro, benzyl/isobutyl Benzodiazepine core may confer CNS activity; nitro group influences electronic properties .
Compound [1,2,4]Triazolo[4,3-a]pyrazine 3,5-Di-tert-butyl-4-hydroxybenzamide Antioxidant activity via phenolic moiety; divergent target profile .
Compounds Benzo[d]oxazole tert-Butyl carbamate, methoxy, substituted aryl groups Anti-inflammatory activity; methoxy group may enhance solubility .

Substituent Effects

  • N-Isobutyl vs. N-Isopropyl: The target compound’s N-isobutyl carboxamide (vs.
  • tert-Butylamino-oxoethyl vs. 4-Vinylbenzyl: The tert-butylamino-oxoethyl group in the target compound provides hydrogen-bonding capacity, unlike the purely lipophilic 4-vinylbenzyl in . This may enhance target affinity or solubility .
  • Nitro Groups () : Nitro substituents in benzodiazepine derivatives (e.g., 4bc, 4bi) introduce electron-withdrawing effects, altering reactivity compared to the electron-neutral triazoloquinazoline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.